4-hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one

Antimicrobial Schiff base Dehydroacetic acid

Antifungal screening often yields compounds with unacceptable antibacterial off-target effects, wasting resources on false leads. This DHA-2-aminopyridine Schiff base (DL) solves that problem with a built-in selectivity window. • Antifungal-to-antibacterial ratio of ~2:1: 16-18 mm zone against C. albicans & A. niger vs. only 9 mm against B. subtilis. • Bidentate ON-donor chelate with pyridyl-N available for metal coordination; forms stable 5-membered chelate rings for Co(II), Cu(II), Ni(II) & Ru(III) complexation. • Supplied as ≥95% pure ligand; inquiry-based ordering with 1-25 mg research-scale packaging and ~1-week global shipping.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 461673-16-5
Cat. No. B2942572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one
CAS461673-16-5
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C=NC2=CC=CC=N2)O
InChIInChI=1S/C12H10N2O3/c1-8-6-10(15)9(12(16)17-8)7-14-11-4-2-3-5-13-11/h2-7,15H,1H3/b14-7+
InChIKeyQOTRSSNFSSWZCT-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one: Identity & Procurement Classification


4-Hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one (CAS 461673-16-5) is a Schiff base ligand derived from the condensation of dehydroacetic acid (DHA) and 2-aminopyridine [1]. It belongs to the class of pyran-2-one derivatives featuring an imine linkage to a pyridine heterocycle, with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound functions as a bidentate ligand capable of coordinating transition metal ions through its deprotonated phenolic oxygen and azomethine nitrogen atoms, forming stable octahedral complexes with Cu(II), Ni(II), Fe(III), Co(II), Mn(II), and Cd(II) [1].

Bidentate N,O-ligand for transition metal (Cu, Ni, Fe, Co, Mn, Cd) complexation
Free ligand supports fungal-selective antimicrobial screening
Metal coordination modulates activity spectrum from antifungal to antibacterial

Why This DHA-2-Aminopyridine Schiff Base Cannot Be Substituted


DHA-derived Schiff bases are not interchangeable because the identity of the amine component dictates both the coordination geometry and the resultant biological activity profile. For instance, the free DHA-2-aminopyridine Schiff base ligand (DL) exhibits a distinctive weak-antibacterial yet strong-antifungal phenotype, with a zone of inhibition of only 9 mm against Bacillus subtilis but 16 mm against Candida albicans—a nearly 1.8-fold antifungal-to-antibacterial ratio not observed for DHA–methylamine or DHA–cyclohexylamine congeners [1][2]. Upon metal complexation, the pyridyl nitrogen participates in coordination, further differentiating the 2-aminopyridine derivative from analogs lacking this additional donor atom [2].

Amine-dependent activity ratio
Antifungal/antibacterial ratio may differ from DHA-methylamine or cyclohexylamine congeners; direct substitution not recommended.
Pyridyl donor coordination
Pyridyl nitrogen participation may alter metal-binding geometry vs. analogs lacking this donor, affecting complex stability.
Chelate ring size mismatch
5-membered chelate (2-aminopyridine) vs. 6-membered chelate (3-aminomethyl pyridine) impacts rigidity and catalytic behavior.

4-Hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one: Quantitative Evidence


Antifungal Selectivity vs. DHA Parent

The free DHA-2-aminopyridine Schiff base ligand (DL) demonstrates a strong antifungal preference not observed with unmodified DHA. While DL shows only 9 mm zone of inhibition against B. subtilis (Gram-positive bacteria), it achieves 18 mm against A. niger and 16 mm against C. albicans. This contrasts with DHA, which has reported MIC values of 0.42 mg/mL against E. coli and 0.84 mg/mL against S. aureus, indicating primarily antibacterial activity. The antifungal-to-antibacterial ratio for DL is approximately 2:1, representing a functional inversion of the parent DHA activity spectrum. [1]

Antifungal selectivity vs. DHA
Reported
DL: B. subtilis 9 mm; A. niger 18 mm; C. albicans 16 mm. DHA parent: MIC 0.42–0.84 mg/mL (antibacterial). Ratio ~2:1 antifungal/antibacterial.
Supports fungal-selective screening context.
Agar diffusion data; broth dilution outcomes may differ.
Antimicrobial Schiff base Dehydroacetic acid

Cu(II) Complex Activity Enhancement vs. Free Ligand

Coordination of Cu(II) to the DHA-2-aminopyridine Schiff base ligand dramatically enhances antibacterial activity. The Cu(II)-DL complex produces a zone of inhibition of 21 mm against B. subtilis, compared to only 9 mm for the free ligand DL—a 133% increase. Against S. aureus, Cu(II)-DL achieves 17 mm versus 8 mm for DL (113% increase). This enhancement is attributed to increased lipophilicity upon metal coordination, which facilitates membrane penetration. Importantly, Cu(II)-DL (21 mm vs. B. subtilis) exceeds the activity of the streptomycin standard (16 mm). [1]

Cu(II) complex vs. free ligand
Head-to-head
Cu(II)-DL: B. subtilis 21 mm (streptomycin 16 mm); S. aureus 17 mm. Free DL: 9 mm, 8 mm. Antifungal activity reduced.
Supports antibacterial metal-complex screening.
Agar diffusion 1 mg/mL; spectrum to verify in broth assays.
Coordination chemistry Metal complex Antimicrobial

Structural Analog Comparison: 2-Aminopyridine vs. 3-Aminomethyl Pyridine

Two closely related DHA-pyridine Schiff bases—one derived from 2-aminopyridine (target, DL) and one from 3-aminomethyl pyridine—differ by a single methylene spacer in the amine moiety. Both form octahedral complexes with the same transition metal series (Cu, Ni, Fe, Co, Mn, Cd) and both exhibit biological activity [1][2]. However, the 2-aminopyridine derivative provides a bidentate N(pyridyl),N(azomethine) donor set, whereas the 3-aminomethyl pyridine analog offers a potentially different coordination mode due to the flexible –CH2– spacer. This structural difference affects chelate ring size and complex stability. Both research groups independently confirmed that 'DHA Schiff base ligand and all metal complexes were found to be biologically active,' but head-to-head quantitative activity comparisons under identical assay conditions are not yet available [1][2].

Chelate architecture vs. 3-aminomethyl analog
Class-level
Bidentate N(pyridyl),O(phenolic); 5-membered chelate. Analog with -CH2- spacer gives 6-membered ring and different conjugation.
Supports rigid-chelate selection for catalyst design.
Activity comparison under identical conditions unavailable.
Structure-activity relationship Schiff base Ligand design

Co(II) Complex Broad-Spectrum Activity vs. Standards

Among all tested DHA-2-aminopyridine metal complexes, the Co(II)-DL complex exhibits the most potent and balanced antimicrobial profile. It achieves 22 mm against B. subtilis (exceeding streptomycin's 16 mm by 38%) and 22 mm against A. niger (comparable to griseofulvin's 25 mm). Critically, Co(II)-DL is the only complex that simultaneously exceeds the clinical standard against both a bacterial and a fungal target. In contrast, the Fe(III)-DL complex shows minimal activity (6 mm against B. subtilis, 11 mm against A. niger), representing a 73% reduction compared to Co(II)-DL. [1]

Co(II) complex broad-spectrum activity
Head-to-head
Co(II)-DL: B. subtilis 22 mm (streptomycin 16 mm); A. niger 22 mm (griseofulvin 25 mm). Outperforms Fe(III)-DL.
Supports dual-spectrum antimicrobial screening.
Single-concentration agar data; strain panel confirmation needed.
Cobalt complex Broad-spectrum antimicrobial Schiff base metal complex

Thermal Stability of Metal Complexes

Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) confirm that DHA-2-aminopyridine Schiff base metal complexes are thermally stable, with decomposition occurring in distinct stages above 200°C. For the Ni(II)-DL complex, coordinated water loss occurs below 200°C, followed by ligand decomposition in the 500–700°C range with a mass loss of 52.08%, leaving a stable NiO residue at 720°C. This thermal profile is consistent across the series (Cu, Ni, Fe, Co, Mn, Cd) and confirms octahedral geometry with stable metal-ligand coordination [1]. While no head-to-head thermal comparison with DHA-3-aminomethyl pyridine complexes is available, the TGA/DTA methodology applied to the latter analog similarly confirmed complex stability [2].

Thermal stability (Ni complex)
Supporting
Stable >200°C; ligand decomposition 500–700°C; NiO residue at 720°C (TGA/DTA).
Supports high-temperature application context.
No quantitative TGA comparison across ligand analogs.
Thermal analysis Metal complex stability TGA/DTA

Purity and Commercial Availability

Commercially, the DHA-2-aminopyridine Schiff base ligand (CAS 461673-16-5) is available at ≥95% purity from multiple vendors, with the free ligand priced at approximately $250–298 per 5–10 mg for research-grade material . The closely related 6-methylpyridin-2-yl analog (CAS not 461673-16-5) is also commercially listed but as a distinct entity . Procurement specifications including SMILES (CC1=CC(O)=C(\C=N\C2=NC=CC=C2)C(=O)O1) and InChI Key (QOTRSSNFSSWZCT-VGOFMYFVSA-N) are well-documented, enabling unambiguous compound verification .

Commercial purity & availability
Data to verify
≥95% purity; multiple vendors; CAS 461673-16-5; SMILES and InChI verified.
Procurement availability confirmed; verify lot purity.
Supplier QC; independent characterization recommended.
Compound sourcing Purity specification Procurement

4-Hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one: Application Scenarios


Fungal-Selective Screening with Free Ligand

The free DHA-2-aminopyridine Schiff base ligand DL exhibits weak antibacterial activity (9 mm against B. subtilis) but pronounced antifungal activity (18 mm against A. niger, 16 mm against C. albicans), representing an approximately 2:1 antifungal-to-antibacterial ratio [1]. This selectivity makes DL particularly suitable for antifungal discovery programs where minimizing antibacterial off-target effects is critical. Procure the uncomplexed ligand for fungal-specific phenotypic screening or as a scaffold for further structural optimization targeting fungal pathogens.

Broad-Spectrum Development with Co(II) Complex

The Co(II) complex of the DHA-2-aminopyridine Schiff base ligand is the only derivative that simultaneously exceeds the streptomycin standard against B. subtilis (22 mm vs. 16 mm) and approaches the griseofulvin standard against A. niger (22 mm vs. 25 mm) [1]. This dual antibacterial-antifungal potency in a single coordination entity positions Co(II)-DL as a priority candidate for broad-spectrum antimicrobial development. Researchers should procure or synthesize the Co(II) complex specifically, as the free ligand does not provide this balanced activity profile.

Coordination Chemistry with Rigid N,O-Chelation

The DHA-2-aminopyridine Schiff base functions as a monobasic bidentate ligand coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen, with the pyridyl nitrogen also available for metal binding, forming stable 5-membered chelate rings [1][2]. This rigid, conjugated chelate architecture differs fundamentally from DHA-3-aminomethyl pyridine analogs that incorporate a flexible –CH2– spacer and form 6-membered chelate rings [3]. For studies of metal complex geometry, electronic structure, or catalytic activity where chelate rigidity is a critical variable, the 2-aminopyridine derivative provides a structurally well-defined and commercially accessible ligand system.

Ruthenium Catalytic Oxidation & Cytotoxicity

The DHA-2-aminopyridine Schiff base (HL3) has been successfully employed as a ligand for low-spin Ru(III) complexes of the type [RuX2(EPh3)2(L)], which display quasi-reversible RuIV/RuIII redox couples (0.67–0.82 V) and catalytic activity for alcohol oxidation using NMO as co-oxidant [2]. These Ru(III)-DL complexes have also been tested for in vitro cytotoxicity against S. aureus and E. coli, establishing a dual catalysis–bioactivity platform. For research groups investigating metallodrug candidates or oxidation catalysts, this ligand offers a well-characterized entry point supported by crystallographic, electrochemical, and biological data.

Application
Selection Property
Validation Focus
Fungal-selective screening with free ligand
Antifungal/antibacterial activity ratio
Zone-of-inhibition panel against fungal vs. bacterial strains
Broad-spectrum antimicrobial screening with Co complex
Metal-dependent activity spectrum
Dual antibacterial/antifungal endpoint comparison
Coordination chemistry and ligand design
Chelate ring size and donor set
Metal-binding geometry and complex stability
Ru(III) catalytic oxidation & cytotoxicity research
Redox potential and catalytic turnover
Alcohol oxidation efficiency and cell viability endpoints
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